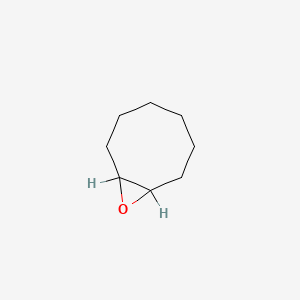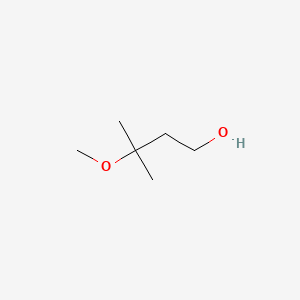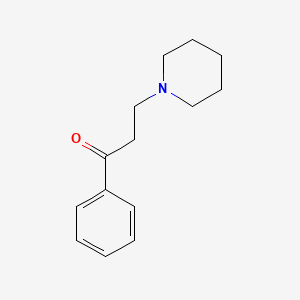
Ethyl thiophene-3-carboxylate
Overview
Description
Ethyl thiophene-3-carboxylate (ETC) is an organic compound with a molecular formula of C7H8O2S. It is a member of the thiophene family and is an important building block for the synthesis of various organic compounds. It is a colorless liquid at room temperature and has a pungent odor. It is soluble in water, alcohol, and ether, but insoluble in benzene. ETC has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
- Ethyl thiophene-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial potential .
- Compounds S4 and S6 displayed remarkable antioxidant activity, with IC50 values of 48.45 and 45.33, respectively, compared to ascorbic acid as the standard .
- Compound S8 exhibited effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^(-4) M, comparable to the standard drug adriamycin .
Antimicrobial Activity
Antioxidant Properties
Anticorrosion Applications
Antiproliferative Effects
Pharmaceutical Development
properties
IUPAC Name |
ethyl thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLMAQEMAJMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206120 | |
| Record name | Ethyl 3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiophene-3-carboxylate | |
CAS RN |
5751-80-4 | |
| Record name | 3-Thiophenecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl thiophene-3-carboxylate in the synthesis of C-thioribonucleosides and how does its structure contribute to the final compound's activity?
A1: Ethyl thiophene-3-carboxylate serves as a starting material for synthesizing C-thioribonucleoside analogues of tiazofurin, specifically thiophenthiofurin []. In this synthesis, it undergoes a C-glycosylation reaction with a protected 4-thio-D-ribofuranose derivative []. The resulting thiophene ring in thiophenthiofurin becomes a key structural feature, contributing to its ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH) []. This inhibition leads to an increase in IMP pools and a decrease in GTP levels, ultimately impacting cell growth and survival []. Research suggests that an electrophilic sulfur atom adjacent to the C-glycosidic bond, a feature present due to the incorporated thiophene ring, is crucial for the biological activity of these tiazofurin analogues [].
Q2: How does the conformational flexibility of thiophenthiofurin, synthesized using Ethyl thiophene-3-carboxylate, affect its biological activity compared to other tiazofurin analogues?
A2: Computational studies indicate that thiophenthiofurin, despite possessing the required structural features for activity (thiophene ring, sulfur atom adjacent to the C-glycosidic bond), exhibits lower activity compared to tiazofurin and thiophenfurin []. This difference in activity is attributed to the higher conformational flexibility of thiophenthiofurin compared to the more rigid structures of tiazofurin and thiophenfurin []. The constrained conformations of the latter two compounds are believed to enhance their binding affinity to their target, leading to greater potency []. Therefore, while Ethyl thiophene-3-carboxylate provides the essential structural components for activity, the conformational flexibility of the final compound significantly influences its overall efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














